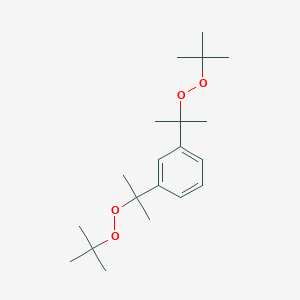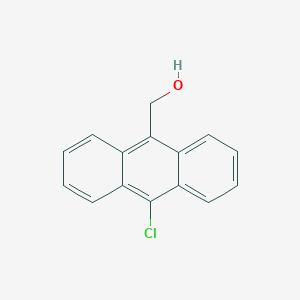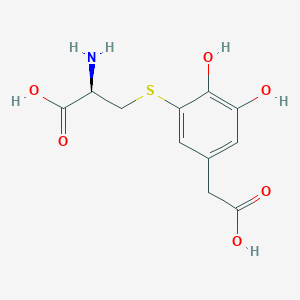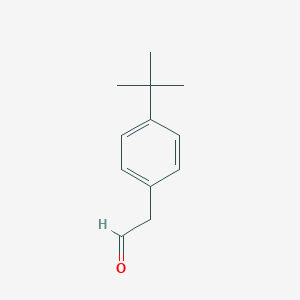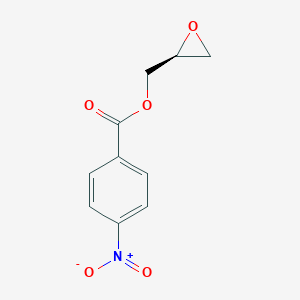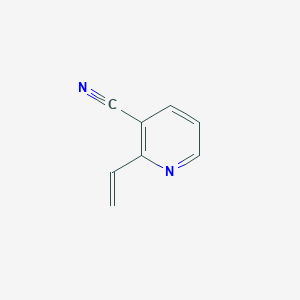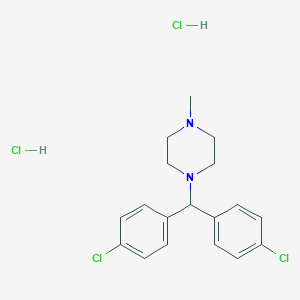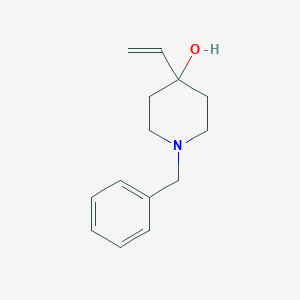
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-Nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol, commonly known as ANAP, is a chemical compound that has been used in scientific research for various purposes. ANAP is a fluorescent probe that has been used to study biological systems, including live cells, tissues, and organisms.
作用机制
ANAP works as a fluorescent probe by binding to specific molecules in biological systems. When ANAP binds to a molecule, it emits a fluorescent signal that can be detected and measured. The fluorescent signal can provide information about the location, movement, and behavior of the molecule in the biological system.
Biochemical and Physiological Effects:
ANAP has been shown to have minimal biochemical and physiological effects on cells and organisms. ANAP is not toxic to cells and does not interfere with normal cellular processes. However, ANAP can affect the fluorescence of other fluorescent probes, and care should be taken when using ANAP in combination with other probes.
实验室实验的优点和局限性
One of the main advantages of ANAP is its high sensitivity and specificity for binding to specific molecules in biological systems. ANAP emits a strong fluorescent signal when it binds to a molecule, making it easy to detect and measure. ANAP is also compatible with live cells and can be used to study biological systems in real-time.
One of the limitations of ANAP is its limited photostability. ANAP can be photobleached by exposure to light, which can limit its use in long-term experiments. ANAP is also sensitive to changes in pH and temperature, which can affect its fluorescence signal.
未来方向
ANAP has a wide range of potential applications in scientific research. One future direction is the development of ANAP-based probes for specific molecules in biological systems. ANAP-based probes could be used to study the behavior of specific proteins, lipids, and nucleic acids in cells and organisms.
Another future direction is the development of ANAP-based imaging techniques for biomedical applications. ANAP could be used to develop imaging techniques for the diagnosis and treatment of diseases, such as cancer and neurological disorders.
Conclusion:
ANAP is a fluorescent probe that has been used in scientific research to study various biological systems. ANAP has high sensitivity and specificity for binding to specific molecules in biological systems and is compatible with live cells. ANAP has potential applications in the development of imaging techniques for biomedical applications and the development of ANAP-based probes for specific molecules in biological systems.
合成方法
ANAP can be synthesized in several ways. One of the most common methods is the reaction of 2-nitro-9-(10H)acridinone with 3-bromopropylamine in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting product is then reacted with piperazine and ethanol to form ANAP.
科学研究应用
ANAP has been widely used in scientific research as a fluorescent probe to study various biological systems. ANAP has been used to study the dynamics of lipid droplets in live cells, the distribution of proteins in the Golgi apparatus, and the localization of RNA in cells. ANAP has also been used to study the behavior of mitochondria in cells and the interaction between proteins and DNA.
属性
CAS 编号 |
107088-82-4 |
|---|---|
分子式 |
C22H26N4O4 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-2-nitroacridin-9-one |
InChI |
InChI=1S/C22H26N4O4/c27-15-14-24-12-10-23(11-13-24)8-3-9-25-20-5-2-1-4-18(20)22(28)19-16-17(26(29)30)6-7-21(19)25/h1-2,4-7,16,27H,3,8-15H2 |
InChI 键 |
YXFPGAXZWSKMLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
规范 SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)CCO |
其他 CAS 编号 |
107088-82-4 |
同义词 |
4-(3-(2-nitro-9-(10H)acridinon-10-yl)propyl)-1-piperazineethanol NAPPE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




